molecular formula C13H8FNO3 B8163958 4'-Fluoro-4-nitro-[1,1'-biphenyl]-2-carbaldehyde

4'-Fluoro-4-nitro-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B8163958
M. Wt: 245.21 g/mol
InChI Key: SMFJACCIYRXOBE-UHFFFAOYSA-N
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Description

4'-Fluoro-4-nitro-[1,1'-biphenyl]-2-carbaldehyde is a chemical compound characterized by its unique structure, which includes a biphenyl core with a fluorine atom and a nitro group attached to the fourth carbon of one phenyl ring, and a formyl group attached to the second carbon of the other phenyl ring. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Fluoro-4-nitro-[1,1'-biphenyl]-2-carbaldehyde typically involves multi-step organic reactions. One common approach is the nitration of 4'-fluoro-[1,1'-biphenyl]-2-carbaldehyde using nitric acid and sulfuric acid as nitrating agents. The reaction conditions require careful control of temperature and acid concentration to ensure selective nitration at the desired position.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction progress can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4'-Fluoro-4-nitro-[1,1'-biphenyl]-2-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used as oxidizing agents.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl can be used for the reduction of the nitro group.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: 4'-Fluoro-4-nitro-[1,1'-biphenyl]-2-carboxylic acid.

  • Reduction: 4'-Fluoro-4-amino-[1,1'-biphenyl]-2-carbaldehyde.

  • Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

4'-Fluoro-4-nitro-[1,1'-biphenyl]-2-carbaldehyde has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: It can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4'-Fluoro-4-nitro-[1,1'-biphenyl]-2-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

4'-Fluoro-4-nitro-[1,1'-biphenyl]-2-carbaldehyde is similar to other nitro-substituted biphenyl compounds, but its unique combination of fluorine and nitro groups sets it apart. Some similar compounds include:

  • 4'-Bromo-4-nitro-[1,1'-biphenyl]-2-carbaldehyde

  • 4'-Chloro-4-nitro-[1,1'-biphenyl]-2-carbaldehyde

  • 4'-Iodo-4-nitro-[1,1'-biphenyl]-2-carbaldehyde

These compounds differ in their halogen substituents, which can affect their chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO3/c14-11-3-1-9(2-4-11)13-6-5-12(15(17)18)7-10(13)8-16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFJACCIYRXOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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